molecular formula C14H19N5O2 B2662898 8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879472-68-1

8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2662898
M. Wt: 289.339
InChI Key: WBPFYIYPOQWCQC-UHFFFAOYSA-N
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Description

The compound “8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are fundamental motifs in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .


Synthesis Analysis

The synthesis of purine derivatives often involves complex organic chemistry reactions. For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a purine core, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The sec-butyl group and the three methyl groups would be attached to this core at specific positions.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the electron-rich imidazole motif of purines is often involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, purines are generally water-soluble .

Scientific Research Applications

Synthesis and Evaluation for Potential Antidepressant Agents

Researchers synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity. One compound demonstrated potential antidepressant effects in animal models, suggesting the relevance of these derivatives in developing antidepressant and anxiolytic drugs (Zagórska et al., 2016).

Antiviral Activity Studies

Another study explored the synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, showing moderate antiviral activity against certain viruses, indicating the compound's potential for antiviral drug development (Kim et al., 1978).

Molecular Docking and Receptor Affinity Analysis

Further research into arylpiperazinylalkyl purine derivatives has highlighted their affinity for serotoninergic and dopaminergic receptors. These studies suggest the compound's utility in investigating neurological disorders and potential therapeutic applications (Zagórska et al., 2015).

Exploration of A3 Adenosine Receptor Antagonists

In-depth SAR studies on imidazo[2,1-f]purinones as A3 adenosine receptor antagonists have been conducted to improve potency and hydrophilicity for potential therapeutic use. These findings could guide the development of new medications targeting adenosine receptors (Baraldi et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used. It’s always important to refer to the relevant safety data sheets for specific compounds .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, there is ongoing research into the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

6-butan-2-yl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-6-7(2)18-8(3)9(4)19-10-11(15-13(18)19)17(5)14(21)16-12(10)20/h7H,6H2,1-5H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPFYIYPOQWCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butan-2-yl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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